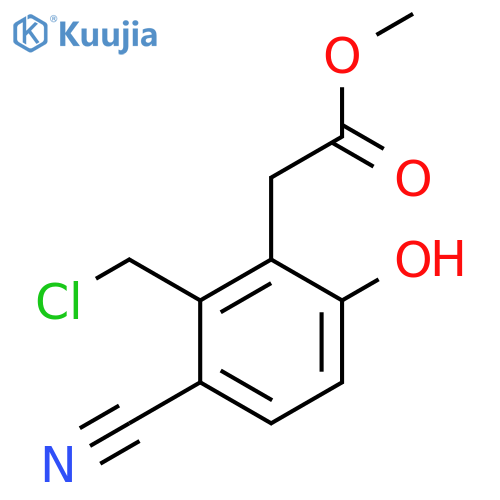Cas no 1805236-72-9 (Methyl 2-chloromethyl-3-cyano-6-hydroxyphenylacetate)

1805236-72-9 structure
商品名:Methyl 2-chloromethyl-3-cyano-6-hydroxyphenylacetate
CAS番号:1805236-72-9
MF:C11H10ClNO3
メガワット:239.655002117157
CID:4980760
Methyl 2-chloromethyl-3-cyano-6-hydroxyphenylacetate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-chloromethyl-3-cyano-6-hydroxyphenylacetate
-
- インチ: 1S/C11H10ClNO3/c1-16-11(15)4-8-9(5-12)7(6-13)2-3-10(8)14/h2-3,14H,4-5H2,1H3
- InChIKey: WDMKDWNYBABNLM-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(C#N)=CC=C(C=1CC(=O)OC)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 299
- トポロジー分子極性表面積: 70.3
- 疎水性パラメータ計算基準値(XlogP): 1.5
Methyl 2-chloromethyl-3-cyano-6-hydroxyphenylacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013011863-1g |
Methyl 2-chloromethyl-3-cyano-6-hydroxyphenylacetate |
1805236-72-9 | 97% | 1g |
1,490.00 USD | 2021-06-25 |
Methyl 2-chloromethyl-3-cyano-6-hydroxyphenylacetate 関連文献
-
Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
-
2. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
1805236-72-9 (Methyl 2-chloromethyl-3-cyano-6-hydroxyphenylacetate) 関連製品
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
